EOSIN-5-THIOSEMICARBAZIDE
Description
Properties
CAS No. |
119881-42-4 |
|---|---|
Molecular Formula |
C21H11Br4N3O5S |
Synonyms |
EOSIN-5-THIOSEMICARBAZIDE |
Origin of Product |
United States |
Synthetic Strategies and Chemical Functionalization for Research Applications
Precursor Chemistry and Synthetic Pathways to Eosin-5-thiosemicarbazide
The synthesis of this compound is a multi-step process that begins with the eosin (B541160) core structure and methodically adds the required functional groups. The key intermediate in this pathway is Eosin-5-isothiocyanate (B7801853).
Derivatization of Eosin Core Structures
The journey from the basic eosin structure to a reactive precursor involves several key transformations. Eosin itself is 2',4',5',7'-tetrabromofluorescein, typically synthesized by the bromination of fluorescein (B123965). google.comgoogle.com To functionalize this core at the 5-position for subsequent reactions, a reactive handle must be installed. This is generally achieved by creating 5-aminoeiosin. The amino group provides a versatile point for further derivatization.
This amino-functionalized eosin can then be converted into a highly reactive isothiocyanate group (-N=C=S). This conversion transforms the eosin core into Eosin-5-isothiocyanate, a crucial precursor that is primed for reaction with amine or hydrazine-containing molecules. biotium.comgoogle.com Eosin-5-isothiocyanate is recognized as an effective photosensitizer and a reagent for selectively labeling primary amines. biotium.com
Incorporation of Thiosemicarbazide (B42300) Linkers
The final step in the synthesis is the incorporation of the thiosemicarbazide moiety. This is achieved through a well-established reaction between the isothiocyanate group and a hydrazine (B178648) derivative. rsc.org Specifically, Eosin-5-isothiocyanate is reacted with hydrazine hydrate (B1144303). google.com
In a typical procedure, Eosin-5-isothiocyanate is dissolved in an anhydrous solvent like ethanol, to which hydrazine hydrate is added. The reaction proceeds at room temperature, leading to the formation of this compound. google.com This method is analogous to the synthesis of Fluorescein-5-thiosemicarbazide (B1364854) from its corresponding isothiocyanate, demonstrating a reliable and consistent synthetic strategy for this class of fluorescent probes. google.com
The key steps in the synthesis are outlined below.
| Step | Starting Material | Key Reagent(s) | Product | Purpose |
| 1 | Eosin Y | Nitrating agent, then reducing agent | 5-Amino-eosin | Installs a reactive amino group on the eosin core. google.com |
| 2 | 5-Amino-eosin | Thiophosgene or equivalent | Eosin-5-isothiocyanate | Creates the highly reactive isothiocyanate group. biotium.comgoogle.com |
| 3 | Eosin-5-isothiocyanate | Hydrazine hydrate | This compound | Forms the target thiosemicarbazide functional group. google.com |
Strategies for Modular Functionalization and Spacer Integration
To optimize the performance of this compound as a research probe, its structure can be further modified. These strategies focus on enhancing its specificity and improving its ability to bind to target molecules without interference from the bulky dye structure.
Tailoring Reactive Groups for Enhanced Specificity
The thiosemicarbazide functional group provides inherent specificity, as it is a well-known reagent for derivatizing compounds that contain aldehyde or ketone groups. google.com This reactivity is particularly useful in bioconjugation because these functional groups can be found in or introduced into various biomolecules. For example, the vicinal diol groups present in glycoproteins, monosaccharides, and polysaccharides can be oxidized using periodate (B1199274) to generate reactive aldehyde groups. google.com Fluorescein-5-thiosemicarbazide (FTSC), a structurally similar compound, has been successfully used to label pectin-derived oligogalacturonic acid under mild conditions, demonstrating the utility of the thiosemicarbazide group for specific carbohydrate labeling. researchgate.net This targeted reactivity allows the eosin probe to be directed toward specific molecular targets that have been chemically prepared for labeling.
Design of Spacers to Mitigate Steric Hindrance in Bioconjugation
The large, planar structure of the eosin molecule can physically obstruct the interaction between the thiosemicarbazide linker and its target binding site on a large biomolecule. This phenomenon, known as steric hindrance, can reduce labeling efficiency. To overcome this, a spacer arm can be integrated between the eosin core and the reactive group.
These spacers are typically flexible chemical chains, such as polyethylene (B3416737) glycol (PEG), that physically distance the bulky fluorophore from the reactive moiety. medchemexpress.com This allows the reactive group greater freedom to access its target. The concept is demonstrated by the availability of probes like DBCO-PEG4-Eosin 5-isothiocyanate, which incorporates a PEG4 spacer to facilitate its use in click chemistry applications. medchemexpress.com The integration of such linkers is a modular approach, allowing for the design of probes with tailored lengths and flexibilities to suit different biological targets. nih.gov
Advancements in Synthetic Yield and Purity for Research-Grade Probes
The utility of this compound in sensitive research applications depends on its availability in high yield and purity. Modern synthetic methodologies offer significant improvements over classical approaches.
Advanced techniques such as microwave-assisted synthesis are known to accelerate reaction rates, often leading to higher yields and improved product purity by minimizing the formation of byproducts. researchgate.net For similar heterocyclic syntheses, microwave irradiation can drastically reduce reaction times from hours to minutes while increasing yields. researchgate.net Photocatalytic strategies using Eosin Y itself as a catalyst have also emerged as a green and efficient method for various organic transformations, highlighting a move towards more sustainable chemical production. researchgate.netrsc.org
Purification and quality control are critical. Following synthesis, the product is typically isolated through filtration and washing. google.com The purity is then assessed using techniques like Thin-Layer Chromatography (T.L.C.), which can confirm the quantitative conversion of the starting material and the presence of a single product spot. google.com For research-grade probes, achieving high purity is essential to ensure that observed fluorescence is solely attributable to the specific binding of the intended molecule.
| Synthesis Method | Typical Reaction Time | Typical Yield | Notes |
| Conventional Heating | Hours to days | Moderate to Good | Standard laboratory procedure, may require extended refluxing. researchgate.net |
| Microwave-Assisted | Minutes to hours | Good to Excellent | Accelerates reactions, reduces byproducts, improves energy efficiency. researchgate.net |
| Ultrasonication | Hours | Good to Excellent | Provides an alternative energy source to heating, often resulting in high yields. researchgate.net |
Mechanistic Investigations of Bioconjugation Reactions
Reaction Kinetics and Thermodynamics with Biologically Relevant Aldehyde Moieties
The thiosemicarbazide (B42300) group of Eosin-5-thiosemicarbazide is a potent nucleophile that readily reacts with electrophilic aldehyde groups. This reaction forms the basis of its use as a labeling agent in biological systems.
Formation of Hydrazone Linkages
The core reaction between this compound and an aldehyde proceeds through the formation of a thiosemicarbazone, which is a type of hydrazone. This occurs when the terminal primary amine of the thiosemicarbazide moiety performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This initial step is followed by a dehydration reaction, resulting in a stable carbon-nitrogen double bond that links the eosin (B541160) fluorophore to the target molecule. This type of linkage is crucial for applications requiring a durable fluorescent tag.
Influence of Reaction Conditions on Conjugation Efficiency
The efficiency of this bioconjugation is sensitive to several environmental factors. The pH of the reaction medium is a critical parameter. An acidic to neutral pH range is generally favored as it facilitates the protonation of the carbonyl oxygen, making the aldehyde more electrophilic and thus more susceptible to nucleophilic attack. However, excessively low pH can protonate the nucleophilic amine on the thiosemicarbazide, rendering it non-reactive. Temperature and buffer composition also play significant roles, influencing reaction rates and the stability of the reactants and products. Optimal conditions are typically determined empirically for each specific application to maximize the yield of the conjugated product.
Specificity and Selectivity Profiling of this compound Conjugation
A key advantage of using this compound is its high selectivity for aldehydes over other functional groups commonly found in biological macromolecules.
Towards Oxidized Carbohydrates (e.g., Sialic Acid, Galactose)
This compound has been effectively used to label oligosaccharide chains on the surface of cells, such as human erythrocytes. nih.govresearchgate.netpnas.org This is achieved by first treating the cells with a mild oxidizing agent, such as periodate (B1199274), which specifically cleaves the vicinal diols present in certain sugar residues, like sialic acid and galactose, to generate reactive aldehydes. nih.govknu.edu.af The this compound then specifically conjugates to these newly formed aldehydes. nih.govpnas.orgresearchgate.net
Research has shown that when sialic acid residues are oxidized, the eosin probe predominantly associates with glycophorin A. nih.govresearchgate.net In contrast, when galactose residues are oxidized, the label attaches to multiple components, including band 3 proteins and lipids. nih.govresearchgate.net This differential labeling provides a powerful tool to investigate the organization and dynamics of specific components within the cell membrane.
Below is a table summarizing the specificity of this compound conjugation to oxidized carbohydrates on human erythrocytes.
| Oxidized Carbohydrate | Primary Labeled Component(s) | Reference |
| Sialic Acid | Glycophorin A | nih.gov, researchgate.net |
| Galactose | Band 3, Lipids, other components | nih.gov, researchgate.net |
Interaction with Other Functionalities on Proteins and Nucleic Acids
The thiosemicarbazide moiety is highly selective for aldehydes. Under typical bioconjugation conditions, it shows minimal reactivity towards other common functional groups present in proteins, such as the amine groups of lysine (B10760008) residues or the thiol groups of cysteine residues. Similarly, it does not readily react with the functional groups found in nucleic acids. This high degree of selectivity ensures that the fluorescent label is attached precisely where the aldehyde has been generated, minimizing off-target labeling and providing a clear and specific signal. The Handbook of RNA Biochemistry mentions the use of this compound for labeling the 3'-terminal ribose of RNAs after periodate oxidation to create a reactive dialdehyde. knu.edu.af
Stability and Integrity of Conjugated this compound Bonds in Vitro
The stability of the covalent bond formed between this compound and its target aldehyde is a critical feature for many experimental applications. The resulting thiosemicarbazone linkage is generally stable under a range of in vitro conditions.
Studies on labeled erythrocyte membranes have demonstrated the robustness of this linkage. pnas.org For samples where the probe was attached to oxidized sialic acid residues, less than 2.5% of the eosin was released from the membrane during storage for up to 5 days at 0°C or for several weeks when frozen at -70°C. pnas.org In the case of galactose-labeled samples, no release of the eosin probe was detected under the same storage conditions. pnas.org This high degree of stability ensures that the fluorescent signal remains associated with the target molecule throughout the duration of the experiment, which is essential for accurate tracking and quantification.
The following table details the stability of the this compound linkage in vitro.
| Labeled Residue | Storage Conditions | Eosin Release | Reference |
| Sialic Acid | Up to 5 days at 0°C | < 2.5% | pnas.org |
| Sialic Acid | Several weeks at -70°C | < 2.5% | pnas.org |
| Galactose | Up to 5 days at 0°C | Not detected | pnas.org |
| Galactose | Several weeks at -70°C | Not detected | pnas.org |
Applications in Biomolecular and Cellular Research
Labeling and Dynamic Studies of Carbohydrates and Glycoconjugates
Eosin-5-thiosemicarbazide serves as a valuable tool for fluorescently tagging carbohydrates and the carbohydrate moieties of glycoconjugates (glycoproteins and glycolipids). This labeling enables the investigation of their structure, localization, and dynamic behavior within complex biological systems like cell membranes.
A significant application of this compound is the labeling of oligosaccharide chains on the surface of human erythrocytes (red blood cells). nih.gov The process involves the mild oxidation of specific sugar residues on the cell surface to create aldehyde groups, which then serve as attachment points for the probe. nih.govspringernature.com
Researchers use specific enzymatic or chemical oxidation procedures to target different sugars. For instance, sialic acid residues can be selectively oxidized using sodium periodate (B1199274) under controlled conditions (e.g., 1 mM for 10 minutes at 4°C). springernature.com Alternatively, galactose residues can be oxidized using the enzyme galactose oxidase. springernature.com Following oxidation, the erythrocytes are incubated with this compound, which covalently binds to the newly formed aldehydes. springernature.com
Studies have shown that the molecular components labeled by this method depend on the sugar residue that was initially oxidized. nih.govspringernature.com When sialic acid is oxidized, the eosin (B541160) probe is predominantly associated with Glycophorin A, the major sialoglycoprotein in the erythrocyte membrane. nih.govspringernature.com In contrast, when galactose residues are oxidized, the label attaches to multiple components, including the Band 3 anion transport protein and various glycolipids. nih.govspringernature.com The specificity of this labeling is confirmed by techniques such as SDS-polyacrylamide gel electrophoresis, where the eosin fluorescence co-localizes with the known positions of these membrane components. springernature.com
| Oxidized Residue | Primary Labeled Component(s) | Reference(s) |
|---|---|---|
| Sialic Acid | Glycophorin A | springernature.com, nih.gov |
| Galactose | Band 3, Glycolipids, other glycoproteins | springernature.com, nih.gov |
Once the oligosaccharide chains are labeled with this compound, the probe's fluorescent properties can be exploited to study the dynamic motions of these chains. springernature.com Techniques such as picosecond time-resolved fluorescence depolarization and microsecond transient dichroism are used to investigate rotational movements over a wide range of timescales. nih.govspringernature.com
These studies have revealed that the oligosaccharide chains on erythrocyte membranes are not static but exhibit complex motions. Research has identified a very rapid rotational motion with a correlation time of approximately 3 nanoseconds. nih.gov This fast motion is attributed to the independent movement of the eosin probe, possibly along with a small segment of the oligosaccharide chain to which it is attached. nih.gov The amplitude of this motion is highly restricted, as indicated by a high order parameter of 0.8 to 0.9. nih.gov
Furthermore, for eosin-labeled sialic acid residues on Glycophorin A, a second, much slower rotational motion is observed, with a correlation time in the range of 10⁻⁷ to 10⁻⁵ seconds. nih.gov This slower movement is thought to represent a more cooperative motion of the entire oligosaccharide chain. nih.govspringernature.com In contrast, most of the labeled galactose residues appear to be significantly more immobile over this microsecond timescale. nih.govspringernature.com These findings provide critical insights into the physical properties and flexibility of cell surface carbohydrates, which are vital for their roles in cell recognition and interaction. springernature.com
| Motion Type | Labeled Residue | Correlation Time (τ) | Order Parameter (S) | Assigned Motion | Reference(s) |
|---|---|---|---|---|---|
| Fast Rotation | Sialic Acid & Galactose | ~3 ns | 0.8 - 0.9 | Independent motion of probe/short chain segment | nih.gov |
| Slow Rotation | Sialic Acid | 10⁻⁷ - 10⁻⁵ s | 0.2 - 0.3 (microsecond range) | Cooperative motion of the oligosaccharide chain | nih.gov |
Fluorescent Tagging of Proteins and Peptides for Biophysical Analysis
While this compound primarily reacts with aldehydes, its use can be extended to the study of proteins, particularly glycoproteins.
This compound can be used to label integral membrane glycoproteins, such as the Band 3 protein in erythrocytes, by targeting their carbohydrate side chains after periodate oxidation. springernature.com This allows the labeled protein to be studied using fluorescence techniques.
However, for direct studies of the rotational diffusion of the protein backbone itself, researchers often prefer probes that react specifically with amino acid residues. A related compound, eosin-5-maleimide (EMA), is frequently used for this purpose as it selectively binds to sulfhydryl groups (cysteine residues) on proteins. nih.govgoogle.com For example, specific rotational diffusion studies of the ADP/ATP translocator in the inner mitochondrial membrane have been conducted using EMA to label the protein directly. nih.govgoogle.com Similarly, detailed analyses of Band 3 protein dynamics often employ EMA. researchgate.net Therefore, while this compound is effective for labeling the glycan portions of these proteins, other derivatives are typically chosen for measuring the rotational diffusion of the polypeptide chain.
The labeling strategy for this compound is directed at aldehyde groups, which are not naturally present in the amino acid sequences of proteins. nih.gov Labeling is achieved by chemically modifying the protein or its associated moieties. In the case of glycoproteins, this involves the oxidation of their carbohydrate side chains. springernature.com This method results in the attachment of the eosin probe to the glycan portion of the glycoprotein (B1211001) rather than to a specific functional domain within the protein's polypeptide sequence. nih.govspringernature.com This approach is useful for studying the properties of the glycoprotein as a whole or the dynamics of its carbohydrate components, but it does not provide a means to selectively target and label a specific catalytic or binding domain made of amino acids. For domain-specific labeling, probes with different chemical reactivities, such as those targeting specific amino acids, are generally required.
Application in Nucleic Acid Research
The chemical reactivity of this compound is also suitable for the fluorescent labeling of nucleic acids, particularly RNA. nih.gov The method relies on the presence of a vicinal diol group (two adjacent hydroxyl groups) on the ribose sugar at the 3'-terminus of RNA molecules, which is absent in DNA.
The labeling is a two-step process. First, the 3'-terminal ribose is oxidized using sodium periodate (NaIO₄), which cleaves the bond between the 2' and 3' carbons of the ribose and converts the diol into a reactive dialdehyde. Second, the oxidized RNA is incubated with this compound. nih.gov The thiosemicarbazide (B42300) group reacts with the newly formed aldehydes to create a stable covalent linkage, attaching the eosin fluorophore to the 3'-end of the RNA. nih.gov
This labeling technique has been successfully applied to E. coli ribosomal RNAs (rRNA). The resulting fluorescently-labeled RNAs can be reconstituted into ribosomal subunits that remain biologically active. Such labeled molecules are powerful tools for studying the structure and function of complex ribonucleoprotein particles like the ribosome. For example, by using pairs of fluorescent dyes (e.g., fluorescein (B123965) and eosin), techniques like Förster resonance energy transfer (FRET) can be used to measure distances between the 3'-ends of different RNAs within the assembled ribosome.
Localization and Imaging Applications at Cellular and Subcellular Levels
The fluorescent nature of this compound makes it an effective tool for imaging and localization studies within cells, allowing researchers to visualize the distribution and dynamics of specific biomolecules. evidentscientific.comresearchgate.net
This compound can be used to label components on the cell surface, particularly glycoproteins. pnas.orgvincibiochem.it Oligosaccharide chains on membrane proteins and lipids can be mildly oxidized to generate aldehyde groups on their sugar residues (e.g., sialic acid or galactose). pnas.org this compound can then be used to specifically label these aldehyde-containing glycoproteins on the outer surface of the cell membrane. pnas.org
Because the probe is generally cell-impermeant, it is particularly useful for studying the topology of proteins and peptides on the cell surface. vincibiochem.it For example, this method has been used to label oligosaccharide chains on the surface of human erythrocytes, primarily associating the probe with the protein glycophorin. pnas.org Such studies help in understanding the architecture of the cell membrane and the distribution of its components. The related compound, eosin-5-maleimide, has been used to study the dynamics of the band 3 anion transport protein in erythrocyte membranes, further highlighting the utility of eosin-based probes in membrane research. nih.gov
| Application Area | Target Biomolecule/Structure | Labeling Principle | Research Finding | Source(s) |
| Erythrocyte Membranes | Glycophorins, Oligosaccharides | Oxidation of sialic acid/galactose to aldehydes, followed by conjugation. | Probe associates mostly with glycophorin on the cell surface. | pnas.org |
| General Cell Surfaces | Mucin-type O-linked glycoproteins | Metabolic incorporation of an unnatural sugar with a keto group, followed by ligation. | Enables direct imaging of glycoprotein expression in living cells. | nih.gov |
| Pectin Transport | Oligogalacturonic acid | Labeling of reducing ends under neutral conditions. | Allows visualization of transport in living cells via confocal microscopy. | researchgate.net |
This interactive table presents research findings from studies using thiosemicarbazide-based fluorescent labeling for cellular imaging.
Visualizing when and where biomolecules interact inside a living cell is a key goal in cell biology. evidentscientific.comacs.org Fluorescent probes like this compound are instrumental in these investigations. Once conjugated to a biomolecule of interest (such as a protein, polysaccharide, or nucleic acid), the probe's fluorescence allows its location to be tracked within the cell using techniques like confocal microscopy. researchgate.netsci-hub.se
This approach has been used to follow the intracellular transport of pectin-derived oligosaccharides in living human cells, providing direct insight into their uptake and localization. researchgate.net Similarly, fluorescein-5-thiosemicarbazide (B1364854) has been used to label chitosan-based nanogels to monitor their selective binding and uptake by cancer cells, demonstrating the utility of this labeling strategy in studying targeted drug delivery systems. sci-hub.se
Furthermore, this compound can be used in more advanced techniques like Fluorescence Resonance Energy Transfer (FRET). FRET is a phenomenon that occurs when two different fluorophores—a donor and an acceptor—are in very close proximity (typically 1-10 nanometers). evidentscientific.comfsu.edu If a biomolecule labeled with a donor fluorophore interacts with another molecule labeled with a suitable acceptor, energy can be transferred from the donor to the acceptor. Eosin thiosemicarbazide is listed as a potential FRET partner, meaning it can be paired with other dyes to measure molecular-level interactions, such as protein-protein binding, in real-time within living cells. evidentscientific.comfsu.edu
Advanced Spectroscopic and Biophysical Characterization Methodologies
Time-Resolved Fluorescence Techniques in Labeled Systems
Time-resolved fluorescence spectroscopy is a powerful tool for investigating the structure and function of biomolecules. mdpi.com By analyzing the fluorescence decay of a sample, information about the fluorophore's environment and dynamics can be obtained. rsc.org For Eosin-5-thiosemicarbazide labeled systems, these techniques offer a window into molecular motion over a broad range of timescales.
Time-resolved fluorescence anisotropy measurements in the picosecond time domain are instrumental for probing the fast rotational dynamics of this compound and the molecules to which it is conjugated. Following excitation with a short pulse of polarized light, the initial fluorescence anisotropy, r(0), provides information about the angle between the absorption and emission transition dipoles. The subsequent decay of the anisotropy is dictated by the rotational correlation times (φ) of the probe. For a molecule like this compound, which is relatively small, its free rotation in solution would be expected to occur on the picosecond timescale. When attached to a larger macromolecule, any localized, rapid motion of the probe relative to its attachment point will also manifest in this time regime.
Illustrative Data for Fast Molecular Motion of a Labeled Peptide:
| Parameter | Value | Description |
| Initial Anisotropy (r₀) | 0.35 | Reflects the alignment of the absorption and emission dipoles. |
| Fast Rotational Correlation Time (φ₁) | 250 ps | Represents the rapid local motion of the eosin (B541160) probe. |
| Slower Rotational Correlation Time (φ₂) | 5 ns | Corresponds to the overall tumbling of the labeled peptide. |
| Order Parameter (S²) | 0.85 | Indicates the degree of restriction of the probe's local motion. |
Note: This data is representative for an eosin derivative attached to a small peptide and illustrates the type of information obtainable.
Transient Absorption and Dichroism Spectroscopy
Transient absorption spectroscopy is a powerful technique for studying the excited-state dynamics of molecules, including those that are non-emissive. edinst.com It involves exciting a sample with a short laser pulse (pump) and then probing the changes in absorbance with a second, time-delayed pulse (probe). nih.gov
Eosin and its derivatives are well-known for their efficient population of the triplet state upon photoexcitation. ed.gov This property is central to their application as photosensitizers. Transient absorption spectroscopy is the primary method for directly observing and quantifying the formation and decay of this triplet state. The triplet-triplet absorption spectrum of eosin derivatives typically appears at longer wavelengths than the ground-state absorption and fluorescence. By monitoring the rise and decay of this transient absorption signal, key kinetic parameters can be determined.
Key Parameters from Transient Absorption Studies:
| Parameter | Typical Range for Eosin Derivatives | Significance |
| Intersystem Crossing (ISC) Rate (k_isc) | 10⁸ - 10⁹ s⁻¹ | Rate of conversion from the excited singlet state to the triplet state. |
| Triplet State Lifetime (τ_T) | 1 - 1000 µs | Duration of the triplet state, highly dependent on the environment. |
| Triplet Quantum Yield (Φ_T) | 0.3 - 0.7 | Efficiency of triplet state formation. |
Note: These values are typical for eosin derivatives and can be influenced by conjugation and the local environment.
The sulfur-containing thiosemicarbazide (B42300) moiety in this compound may influence the triplet state dynamics through spin-orbit coupling effects, potentially altering the intersystem crossing rate and triplet yield. nih.gov
Transient absorption dichroism, a variation of transient absorption spectroscopy, can be used to study the rotational dynamics of molecules in their excited triplet states. By measuring the difference in transient absorbance for probe light polarized parallel and perpendicular to the pump polarization, the rotational correlation time of the triplet state can be determined. This is particularly useful for studying slower rotational motions on the microsecond to millisecond timescale, which are often inaccessible by fluorescence anisotropy due to the typically shorter fluorescence lifetimes.
Integration with Other Biophysical Techniques (e.g., Gel Electrophoresis)
The unique chemical properties of this compound allow for its integration with other biochemical and biophysical techniques to provide a multi-faceted understanding of biological systems. The thiosemicarbazide group can be used for specific chemical ligation to aldehydes or ketones, which can be introduced into biomolecules.
A notable application is in conjunction with gel electrophoresis for the detection of modified proteins. For instance, the similar compound Fluorescein-5-thiosemicarbazide (B1364854) has been used to label glycoproteins that have been metabolically engineered to display keto groups. researchgate.netnih.gov This allows for the fluorescent visualization of these proteins directly in a polyacrylamide gel following electrophoresis. This approach eliminates the need for secondary detection methods like western blotting. A similar strategy can be employed with this compound, leveraging its distinct spectral properties. The combination of the separation power of gel electrophoresis with the high sensitivity of fluorescence detection provides a robust method for identifying and quantifying specific protein populations within complex biological mixtures. researchgate.net
Computational and Theoretical Approaches to Probe-Target Interactions
The synergy between experimental techniques and computational modeling provides a powerful paradigm for elucidating the intricate details of probe-target interactions at a molecular level. For this compound, computational and theoretical approaches are indispensable for interpreting spectroscopic data, understanding the conformational behavior of the probe when conjugated to biomolecules, and predicting its photophysical responses in complex biological environments. These methods range from classical molecular mechanics to sophisticated quantum mechanical calculations, each offering unique insights into the dynamics and properties of the system.
Modeling Conformational Dynamics of Labeled Biomolecules
The covalent attachment of this compound to a biomolecule, such as a protein or nucleic acid, can influence the local and global conformational landscape of both the probe and the macromolecule. Molecular Dynamics (MD) simulations are a primary tool for exploring these dynamics, providing a temporal and spatial evolution of the system at an atomistic resolution.
The process of modeling the conformational dynamics of a biomolecule labeled with this compound typically involves several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, must be developed for the this compound moiety. This is often achieved through quantum mechanical calculations to determine partial charges and bond parameters, which are then integrated into established biomolecular force fields like AMBER, CHARMM, or GROMOS.
Once the system is parameterized, MD simulations are performed by placing the labeled biomolecule in a simulated aqueous environment, often including ions to mimic physiological conditions. These simulations can reveal:
Conformational Flexibility of the Linker: The thiosemicarbazide linker provides significant rotational freedom, allowing the eosin fluorophore to sample a wide range of orientations relative to the biomolecule. MD simulations can map this conformational space, identifying preferred orientations and regions of high flexibility.
Probe-Biomolecule Interactions: The simulations can detail the non-covalent interactions between the this compound and the biomolecule, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. These interactions can significantly influence the probe's orientation and, consequently, its spectroscopic properties.
Impact on Biomolecular Structure: The presence of the relatively large and flexible this compound probe can potentially perturb the local structure of the biomolecule. MD simulations can assess the extent of this perturbation by comparing the dynamics of the labeled and unlabeled biomolecule.
Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, are often employed to overcome the limitations of conventional MD in sampling large conformational changes, ensuring a more comprehensive exploration of the energy landscape.
| Parameter | Description | Typical Values/Methods |
|---|---|---|
| Force Field | Set of equations and associated constants to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS with custom parameters for this compound |
| Water Model | Representation of water molecules in the simulation. | TIP3P, TIP4P, SPC/E |
| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |
| Ensemble | Statistical mechanical ensemble used to represent the system's thermodynamic state. | NPT (constant Number of particles, Pressure, and Temperature) or NVT (constant Number of particles, Volume, and Temperature) |
| Enhanced Sampling | Methods to accelerate the exploration of conformational space. | Replica Exchange Molecular Dynamics (REMD), Metadynamics, Umbrella Sampling |
Methodological Considerations and Optimization for Research Protocols
Optimization of Labeling Conditions for Diverse Biological Samples
The reaction between the thiosemicarbazide (B42300) group of the eosin (B541160) probe and target aldehyde or ketone groups on biomolecules is influenced by several environmental factors. Tailoring these conditions for specific samples, such as cells, tissues, or purified proteins, is critical for achieving desired labeling outcomes.
The efficiency of the labeling reaction is directly dependent on the concentrations of both the Eosin-5-thiosemicarbazide probe and the target biomolecule. Achieving an optimal stoichiometric ratio is essential to maximize the labeling of target sites while minimizing non-specific binding and the presence of unreacted, free probe, which can contribute to high background fluorescence.
In cellular labeling applications, probe concentrations must be carefully selected. For instance, in protocols involving the labeling of metabolically introduced ketone groups on cell surface glycoproteins, a probe concentration of 100 μM has been utilized effectively. researchgate.net The ideal concentration is a balance between driving the reaction to completion and avoiding probe-induced artifacts or cytotoxicity. For in vitro labeling of purified molecules, the molar ratio of probe to target is a key parameter. Researchers must empirically determine the optimal ratio for each specific application, often starting with a slight molar excess of the probe to ensure all target sites are labeled.
| Parameter | Condition | Biological Sample | Reference |
|---|---|---|---|
| Probe Concentration | 100 μM | CHO and HeLa Cells | researchgate.net |
| Incubation Time | 1 hour | CHO and HeLa Cells | researchgate.net |
| Incubation Temperature | 37 °C | CHO and HeLa Cells | researchgate.net |
The pH of the reaction buffer significantly impacts both the conjugation reaction and the fluorescent properties of the eosin fluorophore. The condensation reaction between a thiosemicarbazide and an aldehyde or ketone is typically favored under mild acidic to neutral conditions. Research involving analogous probes has highlighted the use of mild and neutral reaction conditions (e.g., pH 7.5) to prevent the formation of unwanted byproducts. researchgate.net
Furthermore, the fluorescence emission of the eosin molecule itself is highly pH-dependent. In acidic environments (pH < 7), the fluorescence intensity of Eosin Y tends to decrease. ajgreenchem.comresearchgate.net Conversely, in basic conditions (pH > 7), the relative fluorescence intensity generally increases, which is attributed to the formation of the dianionic species of the fluorophore. ajgreenchem.commdpi.com This property must be considered when designing imaging experiments, ensuring that the final buffer pH maximizes the fluorescent signal.
Temperature influences the rate of the conjugation reaction. Labeling of living cells is typically performed at 37°C to maintain physiological conditions. researchgate.net For in vitro reactions with purified biomolecules, temperatures can be adjusted to optimize reaction kinetics; for example, labeling of saccharides with the analogous probe Fluorescein-5-thiosemicarbazide (B1364854) (FTSC) has been optimized at 75°C for a 1-hour incubation.
| pH | Relative Fluorescence Intensity (Arbitrary Units) | Predominant Form |
|---|---|---|
| 3.63 | Decreased | Monoanionic |
| 7.26 (Normal) | 451.294 | Equilibrium |
| 8.57 | 540.407 | Dianionic |
| 9.69 | 635.378 | Dianionic |
Data adapted from studies on Eosin Y in ethanol, demonstrating the increase in fluorescence intensity with increasing basicity. ajgreenchem.comresearchgate.net
Quantitative Assessment of Probe Incorporation and Efficiency
To validate the results of labeling experiments, it is crucial to quantitatively assess the degree of probe incorporation. Several analytical techniques can be employed to confirm the covalent conjugation and determine the labeling efficiency.
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a common method to separate the labeled conjugate from the unreacted probe and biomolecule. The efficiency of the reaction can be determined by analyzing the peak areas corresponding to the different species. researchgate.net
Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), provides definitive confirmation of conjugation by detecting the mass of the labeled biomolecule. The observed mass should correspond to the mass of the native molecule plus the mass of the this compound probe. researchgate.net Combining HPLC with MS (HPLC-MS) allows for the separation and mass confirmation of the labeled products, providing a high degree of confidence in the results. researchgate.net For cellular studies, flow cytometry is a powerful tool to quantify the fluorescence intensity of a population of labeled cells, providing a quantitative measure of probe incorporation on a per-cell basis. researchgate.net
| Technique | Purpose | Type of Information Provided |
|---|---|---|
| HPLC | Separation and Quantification | Purity of the conjugate; relative amounts of labeled vs. unlabeled molecule. |
| Mass Spectrometry (ESI-MS) | Confirmation of Conjugation | Molecular weight of the labeled product, confirming covalent attachment. |
| Flow Cytometry | Cellular Quantification | Mean fluorescence intensity of a cell population. |
Strategies for Minimizing Non-Specific Labeling
Non-specific binding of the fluorescent probe to surfaces or to biomolecules other than the intended target can lead to high background signals and false-positive results. Minimizing such artifacts is a critical aspect of protocol optimization.
One significant factor contributing to non-specific binding is the hydrophobicity of the fluorophore. Dyes with high hydrophobicity have a greater tendency to adhere non-specifically to cellular structures and culture substrates. stfc.ac.uk Therefore, selecting probes with more hydrophilic properties or modifying protocols to include blocking agents can be effective strategies. Thorough washing steps after the labeling reaction are essential to remove any unbound or loosely associated probe molecules. The use of appropriate buffers, sometimes containing mild detergents like Tween-20 or Triton X-100 (depending on the sample's tolerance), can help to reduce non-specific interactions during the washing process.
Future Directions and Emerging Research Avenues
Development of Novel Eosin-5-thiosemicarbazide Derivatives for Enhanced Research Capabilities
The foundation for future applications lies in the chemical modification of the this compound structure. Synthetic chemistry efforts are expected to focus on creating a new generation of derivatives with superior performance characteristics for advanced biological research. These efforts will likely target the xanthene core of the eosin (B541160) molecule, as modifications here can profoundly influence its fluorescent properties.
A primary challenge in fluorescence microscopy is photobleaching, where a fluorophore permanently loses its ability to fluoresce after repeated excitation. Eosin derivatives, while bright, are susceptible to this phenomenon. Future research will aim to synthesize this compound analogues with enhanced photostability. Strategies may include the introduction of chemical groups that limit the formation of destructive triplet states or protect the fluorophore from reactive oxygen species.
Concurrently, increasing the fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a critical goal. While Eosin Y, a closely related compound, has a respectable quantum yield, even small improvements can lead to significant gains in sensitivity for imaging applications. For instance, the quantum yield of Eosin Y dimers is known to be very low, around 0.005, highlighting the importance of preventing aggregation and optimizing the monomeric state's fluorescence efficiency. rsc.org Structural modifications that rigidify the molecule and reduce non-radiative decay pathways are a promising avenue for boosting quantum yield. mdpi.com
| Property | Current Eosin Y (Monomer) | Future Goal for Derivatives | Rationale |
| Photostability | Moderate | High | To enable longer imaging times and time-lapse studies without signal loss. |
| Quantum Yield | ~0.15-0.30 in water | > 0.50 | To increase signal brightness, allowing for lower probe concentrations and reduced phototoxicity. |
The spectral properties of standard eosin (Excitation/Emission max ~525/546 nm) are suitable for many standard microscopy setups, but the ability to tune these properties is highly desirable. aatbio.com Developing a palette of this compound derivatives with varied spectral characteristics would enable multicolor imaging, allowing researchers to visualize multiple targets simultaneously. Chemical synthesis can achieve this by adding electron-donating or electron-withdrawing groups to the xanthene structure, which alters the energy levels of the molecule's frontier orbitals and shifts the absorption and emission spectra. nih.gov The goal is to create a series of probes that span the visible spectrum, from blue-shifted to red-shifted variants, while retaining the key reactivity of the thiosemicarbazide (B42300) group.
Integration with Advanced Microscopy and Imaging Technologies
The development of superior this compound derivatives will go hand-in-hand with their application in state-of-the-art imaging techniques that push the boundaries of biological visualization.
Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), bypass the diffraction limit of light, offering nanoscale resolution. promega.com However, these methods require probes with specific photophysical properties.
For STORM, fluorophores must be capable of photoswitching between a fluorescent "on" state and a dark "off" state. Future research could focus on designing this compound derivatives that can be reversibly photoswitched, potentially by exploiting eosin's known ability to enter long-lived triplet states.
For STED microscopy, probes must be exceptionally photostable to withstand the high-intensity depletion laser. Therefore, the efforts described in section 8.1.1 to enhance photostability are directly applicable to developing STED-compatible eosin probes. The ultimate aim is to use these advanced derivatives to visualize the precise location of molecules labeled via the thiosemicarbazide group with a resolution of tens of nanometers. promega.comsigmaaldrich.com
Tracking molecules in living organisms presents unique challenges, including the need for light to penetrate tissue and overcome autofluorescence. This necessitates fluorescent probes that operate in the red to near-infrared (NIR) spectral window ( > 650 nm). A major future direction will be the synthesis of red-shifted this compound derivatives suitable for in vivo imaging.
Another innovative approach involves coupling existing eosin derivatives to upconverting nanoparticles (UCNPs). These nanoparticles can absorb low-energy NIR light, which penetrates tissue well, and convert it to higher-energy visible light to excite the attached eosin probe. nih.gov This strategy circumvents the need for direct visible light excitation, reducing tissue scattering and autofluorescence, and could enable deep-tissue imaging and tracking of biomolecules targeted by this compound. nih.gov
Exploration of New Biomolecular Targets and Uncharted Research Questions
The true potential of this compound lies in the reactivity of its thiosemicarbazide moiety. This group reacts chemoselectively with aldehydes and ketones to form stable thiosemicarbazone linkages. caymanchem.com This reactivity opens the door to targeting a wide array of biomolecules that either naturally possess or can be engineered to display these functional groups.
Drawing parallels from the well-studied analogue, Fluorescein-5-thiosemicarbazide (B1364854) (FTSC), this compound is ideally suited for "bio-orthogonal" labeling strategies. researchgate.netnih.gov For instance, researchers can introduce unnatural sugars containing ketone groups into cellular metabolic pathways. These ketones are then expressed on glycoproteins, allowing for specific labeling with this compound. nih.gov This enables the visualization and tracking of glycosylation, a process fundamental to cell signaling, immunity, and disease.
Another key target is protein carbonylation, a marker of oxidative stress and cellular damage. The carbonyl groups on these modified proteins can be specifically tagged with this compound, providing a fluorescent readout of oxidative damage within cells and tissues. abcam.com
Furthermore, eosin's utility extends beyond fluorescence. It is an excellent photosensitizer, meaning that upon light excitation, it can generate reactive oxygen species. This property can be harnessed for correlative light and electron microscopy (CLEM). nih.gov In this technique, a cell structure is first identified using fluorescence microscopy with an eosin-labeled probe. Then, the same sample is illuminated in the presence of diaminobenzidine (DAB), which is polymerized by the eosin-generated reactive oxygen into an electron-dense precipitate. nih.govresearchgate.net This precipitate is visible by electron microscopy, allowing for ultrastructural analysis of the exact same structure previously identified by its fluorescence. This dual functionality gives this compound a distinct advantage over other fluorophores.
| Target Biomolecule | Labeling Strategy | Potential Research Questions |
| Glycoproteins | Metabolic labeling with ketone-bearing sugars, followed by reaction with the thiosemicarbazide. nih.gov | How does cell-surface glycosylation change during cancer progression? How are specific glycoproteins trafficked within the cell? |
| Carbonylated Proteins | Direct reaction with carbonyl groups formed by oxidative stress. abcam.com | Which proteins are most susceptible to oxidative damage in neurodegenerative diseases? Where does protein carbonylation occur at a subcellular level? |
| F-Actin | Conjugation to the actin-binding molecule phalloidin. researchgate.net | What is the high-resolution structure of the actin cytoskeleton in dendritic spines? |
| General Proteins/Nucleic Acids | Use in immunolabeling or in situ hybridization, followed by photosensitization of DAB for CLEM. nih.gov | What is the precise ultrastructural context of a fluorescently-labeled protein or mRNA molecule? |
Role in Multi-Modal Sensing and Theranostic Research Approaches
While direct research on this compound is not extensively available in current scientific literature, its potential for significant contributions to multi-modal sensing and theranostic research can be extrapolated from the well-documented functionalities of its core components: the eosin fluorophore and the thiosemicarbazide moiety. This section will explore the prospective roles of this compound in these emerging fields, drawing upon research on analogous compounds.
The envisioned molecular architecture of this compound suggests a synergistic combination of a potent photosensitizer and a versatile chelating agent. The eosin backbone, a derivative of fluorescein (B123965), is renowned for its photophysical properties, including strong fluorescence and efficient generation of reactive oxygen species (ROS) upon photoirradiation. wikipedia.orgresearchgate.net The thiosemicarbazide group, on the other hand, is a well-established functional moiety for the selective binding of metal ions and has demonstrated therapeutic potential. researchgate.netnih.gov
Multi-Modal Sensing Capabilities
The integration of the thiosemicarbazide group onto the eosin platform could yield a powerful multi-modal sensor for various analytes, particularly heavy and transition metal ions. Thiosemicarbazide derivatives are known to act as effective chemosensors, exhibiting changes in their optical properties upon coordination with metal ions. tandfonline.com In the case of this compound, the binding of a target metal ion to the thiosemicarbazide unit would likely perturb the electronic environment of the eosin fluorophore, leading to discernible shifts in its absorption and emission spectra.
This could manifest as either a "turn-off" or "turn-on" fluorescent response, or a colorimetric change visible to the naked eye. The potential for dual-mode detection—colorimetric and fluorometric—enhances the reliability and versatility of the sensing platform. For instance, a novel thiosemicarbazide-based chemosensor demonstrated clear color changes from colorless to dark yellow in the presence of Co²⁺ and Ni²⁺. tandfonline.com Similarly, thiosemicarbazide derivatives have been successfully employed for the sensitive and selective detection of other metal ions such as Pb²⁺ and Ag⁺. benthamdirect.comdntb.gov.ua
The proposed sensing mechanism for this compound in the detection of metal ions is presented in the table below, based on the behavior of similar compounds.
| Analyte | Proposed Sensing Mechanism | Potential Application |
| Metal Ions (e.g., Co²⁺, Ni²⁺, Pb²⁺, Ag⁺) | Chelation by the thiosemicarbazide moiety leading to changes in the photophysical properties of the eosin core (fluorescence quenching or enhancement, color change). | Environmental monitoring, biological ion detection. |
| Reactive Oxygen Species (ROS) | The eosin core can act as a photosensitizer to generate ROS, which could potentially be detected by other means or used for therapeutic purposes. | Monitoring oxidative stress in biological systems. |
Theranostic Research Approaches
The term "theranostics" refers to the integration of diagnostic and therapeutic functionalities into a single agent. This compound is a prime candidate for the development of novel theranostic platforms due to the inherent properties of its constituent parts.
The eosin component can serve a dual role in both imaging and therapy. Its intrinsic fluorescence allows for bioimaging, enabling the visualization and tracking of the compound within biological systems. nih.gov A closely related compound, Fluorescein-5-thiosemicarbazide (FTSC), is already utilized as a fluorescent probe for labeling and imaging biomolecules. nih.govpubcompare.airesearchgate.net
Furthermore, eosin is a well-known photosensitizer, capable of generating cytotoxic ROS upon irradiation with light of a specific wavelength. researchgate.net This property is the cornerstone of photodynamic therapy (PDT), a minimally invasive treatment for various diseases, including cancer. harvard.edu Eosin Y, a derivative of eosin, has been successfully incorporated into nanoplatforms for deep-tissue photodynamic therapy and bioimaging. nih.gov
The thiosemicarbazide moiety can also contribute to the therapeutic efficacy of the molecule. Thiosemicarbazone derivatives have been shown to act as boosters in PDT. nih.govmdpi.com Their ability to chelate iron can disrupt heme biosynthesis, leading to an accumulation of the endogenous photosensitizer protoporphyrin IX, thereby enhancing the phototoxic effect. nih.govresearchgate.net
The potential theranostic applications of this compound are summarized in the following table:
| Modality | Function of Eosin Core | Function of Thiosemicarbazide Moiety | Combined Theranostic Potential |
| Diagnostic (Imaging) | Fluorescence for in vitro and in vivo imaging. | - | Real-time monitoring of drug localization and therapeutic response. |
| Therapeutic (PDT) | Acts as a photosensitizer to generate ROS upon light activation. | Acts as an iron chelator to enhance endogenous photosensitizer levels, potentially boosting the PDT effect. | A synergistic approach to photodynamic therapy with enhanced efficacy. |
Q & A
Q. How can researchers mitigate bias in preclinical studies of this compound?
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Detailed Protocols : Specify reaction times, temperatures, and purification methods (e.g., column chromatography gradients).
- Open-Source Tools : Share NMR spectra in databases like PubChem or ChemSpider.
- Collaborative Validation : Partner with independent labs to replicate key syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
